molecular formula C12H10Cl2N2O B13149037 3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B13149037
M. Wt: 269.12 g/mol
InChI Key: QQWJJQXHGDALKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper iodide (CuI) and cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times . This method involves the use of ultrasonic waves to enhance the reaction kinetics and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its chloro and phenyl substitutions enhance its potential as a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

3-chloro-2-(4-chlorophenyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole

InChI

InChI=1S/C12H10Cl2N2O/c13-8-1-3-9(4-2-8)16-12(14)10-7-17-6-5-11(10)15-16/h1-4H,5-7H2

InChI Key

QQWJJQXHGDALKJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N(N=C21)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.